N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine
Description
N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine is a benzodioxane derivative featuring an ethylamine side chain at the 5-position of the fused benzodioxane ring. Benzodioxanes are privileged scaffolds in medicinal chemistry due to their ability to modulate pharmacokinetic properties and engage in diverse non-covalent interactions (e.g., π-π stacking, hydrogen bonding) with biological targets . This compound’s structural simplicity and functional group flexibility make it a valuable intermediate for drug discovery, particularly in neuroscience and oncology.
Properties
CAS No. |
1156158-02-9 |
|---|---|
Molecular Formula |
C11H15NO2 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H15NO2/c1-2-12-8-9-4-3-5-10-11(9)14-7-6-13-10/h3-5,12H,2,6-8H2,1H3 |
InChI Key |
NPJXURZYGXJFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=C2C(=CC=C1)OCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,3-Dihydrobenzo[b] dioxin-5-carboxylic Acid Intermediate
The synthesis begins with 2,3-dihydroxybenzoic acid as the starting material. Esterification with methanol and concentrated sulfuric acid yields methyl 2,3-dihydroxybenzoate, which undergoes alkylation with 1,2-dibromoethane in the presence of potassium carbonate to form methyl 2,3-dihydrobenzo[b][1,dioxin-5-carboxylate. Hydrolysis of the ester group using lithium hydroxide produces 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid.
Amide Formation via Mixed-Anhydride Reaction
The carboxylic acid is converted to the corresponding amide using a mixed-anhydride method. Reaction with ethylamine in the presence of chloroformate derivatives (e.g., isobutyl chloroformate) and a base (e.g., triethylamine) generates the intermediate mixed anhydride, which is subsequently treated with ethylamine to yield N-((2,3-dihydrobenzo[b][1,dioxin-5-yl)methyl)ethanamine.
Key Reaction Conditions:
Reductive Amination of 2,3-Dihydrobenzo[b] dioxin-5-carbaldehyde
Aldehyde Intermediate Preparation
Oxidation of 2,3-dihydrobenzo[b]dioxin-5-methanol using pyridinium chlorochromate (PCC) in dichloromethane yields 2,3-dihydrobenzo[b][1,dioxin-5-carbaldehyde.
Reductive Amination with Ethylamine
The aldehyde undergoes reductive amination with ethylamine in the presence of sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) in methanol or dichloromethane. This one-pot method avoids isolation of the imine intermediate.
Optimization Insights:
-
Solvent: Methanol or dichloromethane improves reaction homogeneity.
-
Acid Additive: Acetic acid (1–5% v/v) accelerates imine formation.
-
Yield: 70–85% after purification via silica gel chromatography.
Acyl Chloride Intermediate Route
Formation of 2,3-Dihydrobenzo[b] dioxin-5-carbonyl Chloride
Treatment of 2,3-dihydrobenzo[b]dioxin-5-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride in dichloromethane generates the acyl chloride. The reaction is typically conducted under reflux (40–70°C) for 2–4 hours.
Coupling with Ethylamine
The acyl chloride is reacted with ethylamine in the presence of a base (e.g., triethylamine or N,N-diisopropylethylamine) in tetrahydrofuran (THF) or dichloromethane. The resulting amide is reduced to the amine using lithium aluminum hydride (LiAlH₄) or borane-THF.
Example Procedure:
-
Acyl Chloride Formation: 2,3-Dihydrobenzo[b]dioxin-5-carboxylic acid (10 mmol) is treated with SOCl₂ (15 mmol) in DCM (50 mL) at 50°C for 3 hours.
-
Amide Synthesis: Ethylamine (12 mmol) and Et₃N (15 mmol) are added to the acyl chloride solution at 0°C, stirred for 12 hours.
-
Reduction: The amide is reduced with LiAlH₄ (20 mmol) in THF under reflux for 6 hours, yielding the target amine (overall yield: 60–70%).
Catalytic Hydrogenation of Nitrile Intermediates
Nitrile Synthesis
Reaction of 2,3-dihydrobenzo[b]dioxin-5-carbaldehyde with hydroxylamine hydrochloride forms the oxime, which is dehydrated to the nitrile using acetic anhydride.
Hydrogenation to Primary Amine
Catalytic hydrogenation of the nitrile over Raney nickel or palladium-on-carbon (Pd/C) under H₂ pressure (3–5 atm) in ethanol or methanol produces the primary amine. Subsequent reductive alkylation with acetaldehyde and NaBH₃CN yields N-((2,3-dihydrobenzo[b][1,dioxin-5-yl)methyl)ethanamine.
Comparative Yields:
| Method | Key Step | Overall Yield (%) | Reference |
|---|---|---|---|
| Mixed-Anhydride | Amidation | 65 | |
| Reductive Amination | NaBH₃CN | 80 | |
| Acyl Chloride Route | LiAlH₄ Reduction | 70 | |
| Catalytic Hydrogenation | Raney Nickel, H₂ | 75 |
Analytical Validation and Purity Control
Chromatographic Analysis
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the dihydrobenzo[b][1,4]dioxin moiety.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups replacing the ethanamine.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine has been investigated for its potential anticancer properties. Studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, research has shown that compounds incorporating the dihydrobenzo[dioxin] moiety can inhibit tumor growth by inducing apoptosis and cell cycle arrest in cancer cells .
Neuroprotective Effects
Research has also highlighted the neuroprotective capabilities of this compound. It has been associated with the modulation of neurotransmitter systems and reduction of oxidative stress in neuronal cells. This suggests a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis of Bioactive Molecules
The compound serves as a precursor in the synthesis of various bioactive molecules. Its structural features allow it to be modified to create new derivatives with enhanced biological activity. For example, derivatives synthesized from this compound have shown promise in developing novel therapeutic agents targeting specific biological pathways .
Material Science
Organic Light Emitting Diodes (OLEDs)
this compound and its derivatives have been utilized in the fabrication of organic light-emitting diodes (OLEDs). The incorporation of this compound into OLED materials can enhance their performance due to its favorable electronic properties. Research indicates that devices made with these materials exhibit improved efficiency and stability compared to traditional OLEDs .
Synthetic Methodologies
Multicomponent Reactions
The compound is also relevant in synthetic chemistry, particularly in multicomponent reactions (MCRs). It has been employed as a building block in MCRs to generate complex molecular architectures efficiently. The versatility of this compound allows chemists to explore diverse reaction conditions and functionalization strategies .
Case Studies
Mechanism of Action
The mechanism of action of N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine involves its interaction with specific molecular targets. The dihydrobenzo[b][1,4]dioxin moiety can interact with enzymes and receptors, modulating their activity. The ethanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function .
Comparison with Similar Compounds
Substitution Position and Functional Group Variations
The position of substitution on the benzodioxane ring and the nature of the appended functional groups critically influence biological activity and physicochemical properties. Key analogues include:
Key Observations :
Comparative Yields and Purification
Key Insight : Lower yields (e.g., 11% for Compound 15) may reflect challenges in steric hindrance or side reactions, while higher yields (e.g., 53% for Compound 29) suggest optimized conditions for electron-rich substrates .
ROCK1 Inhibition by Compound C08
Compound C08, a close analogue with a benzamide-pyridine extension, exhibits potent ROCK1 inhibition (IC50 = 0.003–16 µM) and was co-crystallized with ROCK1 (PDB: 6E9W) . Molecular dynamics studies highlight critical interactions:
- Pyridine ring : Forms π-π stacking with Phe325.
- Benzodioxane : Engages in hydrophobic interactions with Leu205.
Antiviral Activity of Dibenzylamine Analogues
The trifluoromethyl group likely enhances metabolic stability and membrane permeability.
Physicochemical Properties
*logP calculated using fragment-based methods.
Key Trends :
- Bioavailability : Longer alkyl chains (e.g., pentan-1-amine ) reduce solubility but may enhance blood-brain barrier penetration.
Biological Activity
N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound this compound has the following characteristics:
- IUPAC Name : this compound
- Molecular Formula : C12H15N
- Molecular Weight : 189.26 g/mol
1. Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit anticancer properties. For example:
- Cytotoxicity Studies : In vitro experiments demonstrated that derivatives of dihydrobenzo[b][1,4]dioxin compounds showed significant cytotoxic effects against various cancer cell lines including HeLa (cervical cancer) and U87 (glioblastoma). The IC50 values ranged from 93.7 µM to 322.8 µM, indicating selectivity towards cancer cells over normal cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3f | BICR18 | 93.7 |
| 3g | U87 | 97.1 |
| 3h | HeLa | 15.3 |
2. Antimicrobial Activity
Some studies have suggested that related compounds possess antimicrobial properties. For instance:
- Mechanism of Action : Fluorescence spectroscopy studies indicated that certain derivatives disrupt bacterial cell membranes, leading to cell lysis and death. This suggests potential applications in developing antimicrobial agents .
3. Neuroprotective Effects
The compound's structural analogs have been investigated for neuroprotective properties:
- Anticonvulsant Activity : Research has shown that certain derivatives exhibit anticonvulsant effects in animal models, with some compounds advancing to clinical trials due to their broad-spectrum activity against seizures .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer efficacy of several dihydrobenzo[b][1,4]dioxin derivatives, researchers found that specific substitutions on the benzodioxin ring significantly enhanced cytotoxicity against cancer cells while sparing normal cells. The study highlighted the importance of structural modifications in optimizing therapeutic potential .
Case Study 2: Antimicrobial Mechanism
Another investigation focused on the antimicrobial mechanisms of similar compounds revealed that they induce significant membrane disruption in bacterial cells. This was evidenced by transmission electron microscopy (TEM), which showed morphological changes consistent with cell death .
Q & A
Basic Research Questions
Q. What are the key structural and spectroscopic identifiers for N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)ethanamine?
- Structural Features : The compound consists of a 1,4-benzodioxane core substituted with an ethanamine group at the 5-position. The molecular formula is C9H11NO2 (IUPAC name: 2,3-dihydro-1,4-benzodioxin-5-ylmethanamine) .
- Spectroscopic Identification :
- 1H NMR : Peaks for the benzodioxane aromatic protons (δ 6.6–6.8 ppm), methylene groups in the dioxane ring (δ 4.1–4.2 ppm), and the ethanamine chain (δ 2.6–3.0 ppm).
- 13C NMR : Signals for the benzodioxane carbons (δ 110–150 ppm) and aliphatic carbons (δ 40–60 ppm) .
Q. What synthetic routes are commonly employed to prepare this compound?
- Key Steps :
Reductive Amination : React 2,3-dihydrobenzo[b][1,4]dioxin-5-carbaldehyde with ethylamine in the presence of NaBH4 or NaBH3CN .
Nucleophilic Substitution : Use 5-(bromomethyl)-1,4-benzodioxane and react with excess ethylamine in a polar solvent (e.g., DMF) under reflux .
- Optimization : Purify via flash chromatography (Al2O3 or silica gel, hexane:acetone gradients) to achieve >95% purity. Monitor reaction progress by TLC (Rf ~0.55 in dichloromethane:methanol 10:1) .
Q. What safety precautions are critical when handling this compound?
- Hazards : Acute toxicity (oral, Category 4), skin/eye irritation (Category 2), and respiratory sensitization .
- Protocols :
- Use fume hoods, nitrile gloves, and safety goggles.
- Store sealed at 2–8°C to prevent degradation.
- In case of exposure, rinse skin/eyes with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How can the compound be functionalized to enhance its bioactivity?
- Strategies :
- Sulfonylation : React with sulfonyl chlorides (e.g., 3-fluoro-4-methoxybenzenesulfonyl chloride) in DCM/TEA to introduce sulfonamide groups, enhancing antimicrobial properties .
- Amide Coupling : Use HATU/DIPEA in DMF to conjugate carboxylic acids (e.g., 3-fluoro-4-methoxybenzoic acid) to the amine group, improving target specificity .
Q. What are the challenges in resolving enantiomers of derivatives, and how can they be addressed?
- Challenges : The benzodioxane core lacks chiral centers, but introducing substituents (e.g., hydroxyl groups) can create stereoisomers.
- Solutions :
- Use chiral auxiliaries (e.g., (S)-3-hydroxypyrrolidine) during synthesis .
- Employ enantioselective catalysis (e.g., iridium-based catalysts) for asymmetric amination .
Q. How does the compound interact with biological targets, and what contradictions exist in mechanistic data?
- Findings :
- Inflammasome Inhibition : Sulfonamide derivatives show NLRP3 inhibition (IC50 ~0.5 μM) in macrophage assays .
- Contradictions : Some studies report weak binding to serotonin receptors (Ki >10 μM), while others suggest off-target kinase inhibition .
- Methodology :
- Use SPR (surface plasmon resonance) for binding kinetics.
- Validate via CRISPR-Cas9 knockout models to confirm target specificity .
Q. What computational tools are effective in predicting its physicochemical properties?
- Tools :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
